2-chloro-N-(6-nitro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
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Overview
Description
2-chloro-N-(6-nitro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. This compound is characterized by its complex structure, which includes a benzothiazole ring, a nitro group, and a prop-2-ynyl substituent.
Preparation Methods
The synthesis of 2-chloro-N-(6-nitro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide typically involves multistep reactions starting from readily available precursors. One common synthetic route involves the reaction of 2-chlorobenzoyl chloride with 6-nitro-3-prop-2-ynyl-1,3-benzothiazole under specific conditions to form the desired product . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the benzamide linkage.
Chemical Reactions Analysis
2-chloro-N-(6-nitro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Coupling Reactions: The prop-2-ynyl group can participate in coupling reactions, forming more complex structures.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex molecules and can be used in multicomponent reactions to generate diverse chemical libraries.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and protein interactions.
Medicine: Its potential therapeutic properties are being investigated for the development of new drugs, particularly in the areas of antimicrobial and anticancer research.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(6-nitro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide involves its interaction with specific molecular targets. The nitro group and benzothiazole ring are key functional groups that contribute to its biological activity. The compound can bind to enzymes or receptors, inhibiting their function and leading to various biological effects .
Comparison with Similar Compounds
2-chloro-N-(6-nitro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide can be compared to other benzothiazole derivatives, such as:
2-chloro-1H-indole-3-carbaldehyde: Another compound with a similar benzothiazole structure but different substituents, leading to distinct chemical and biological properties.
3-chloro-2-nitrobenzoic acid: A simpler compound with a nitro group and chlorine atom, used as an intermediate in various chemical syntheses.
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and biological activity not found in simpler analogs.
Properties
IUPAC Name |
2-chloro-N-(6-nitro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClN3O3S/c1-2-9-20-14-8-7-11(21(23)24)10-15(14)25-17(20)19-16(22)12-5-3-4-6-13(12)18/h1,3-8,10H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YILGJHKJOMJRIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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